Xgrlgtqwavghlm
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Overview
Description
Xgrlgtqwavghlm: is an amphibian bombesin-like peptide, also known as Alytesin. It is a peptide that stimulates gastric acid secretion, intestinal contraction, rat uterine contraction, and hypertension in vivo in dogs. It also modulates thermoregulation following central administration in vivo .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Xgrlgtqwavghlm involves the solid-phase peptide synthesis method. This method includes the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The sequence of this compound is this compound, where X represents pyroglutamic acid, and Met-14 is a C-terminal amide .
Industrial Production Methods: Industrial production of this compound typically involves automated peptide synthesizers that can handle the repetitive cycles of deprotection and coupling required for solid-phase peptide synthesis. The process is followed by purification using high-performance liquid chromatography (HPLC) and lyophilization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Xgrlgtqwavghlm undergoes various chemical reactions, including:
Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs of the peptide
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Standard amino acid derivatives and coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) are used in peptide synthesis
Major Products Formed:
Oxidation: Methionine sulfoxide-containing peptides.
Reduction: Peptides with free thiol groups.
Substitution: Peptide analogs with modified amino acid sequences
Scientific Research Applications
Chemistry: Xgrlgtqwavghlm is used as a model peptide to study peptide synthesis, folding, and stability. It is also used in the development of peptide-based drugs .
Biology: In biological research, this compound is used to study the physiological effects of bombesin-like peptides, including their role in gastric acid secretion, intestinal contraction, and thermoregulation .
Medicine: this compound has potential therapeutic applications in treating gastrointestinal disorders and hypertension. It is also being investigated for its role in modulating thermoregulation .
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new peptide-based drugs. It is also used in the production of peptide libraries for high-throughput screening .
Mechanism of Action
Xgrlgtqwavghlm exerts its effects by binding to bombesin receptors on the surface of target cells. This binding activates intracellular signaling pathways, leading to the physiological effects observed. The primary molecular targets are the bombesin receptors, which are G-protein-coupled receptors involved in various cellular processes .
Comparison with Similar Compounds
Bombesin: Another amphibian peptide with similar physiological effects.
Gastrin-releasing peptide: A mammalian peptide that shares structural and functional similarities with Xgrlgtqwavghlm.
Neuromedin B: Another bombesin-like peptide with similar biological activities
Uniqueness: this compound is unique due to its specific amino acid sequence and the presence of pyroglutamic acid at the N-terminus and a C-terminal amide. These structural features contribute to its stability and biological activity .
Properties
Molecular Formula |
C68H106N22O17S |
---|---|
Molecular Weight |
1535.8 g/mol |
IUPAC Name |
N-[1-[[1-[[1-[[2-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[[2-[(5-oxopyrrolidine-2-carbonyl)amino]acetyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]pentanediamide |
InChI |
InChI=1S/C68H106N22O17S/c1-33(2)23-46(86-61(101)43(15-12-21-74-68(71)72)82-52(94)29-76-59(99)44-17-19-51(93)81-44)60(100)77-31-54(96)89-56(37(8)91)67(107)85-45(16-18-50(69)92)62(102)88-48(25-38-27-75-41-14-11-10-13-40(38)41)63(103)80-36(7)58(98)90-55(35(5)6)66(106)78-30-53(95)83-49(26-39-28-73-32-79-39)65(105)87-47(24-34(3)4)64(104)84-42(57(70)97)20-22-108-9/h10-11,13-14,27-28,32-37,42-49,55-56,75,91H,12,15-26,29-31H2,1-9H3,(H2,69,92)(H2,70,97)(H,73,79)(H,76,99)(H,77,100)(H,78,106)(H,80,103)(H,81,93)(H,82,94)(H,83,95)(H,84,104)(H,85,107)(H,86,101)(H,87,105)(H,88,102)(H,89,96)(H,90,98)(H4,71,72,74) |
InChI Key |
ISGGITPLKHZHOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C4CCC(=O)N4 |
Origin of Product |
United States |
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